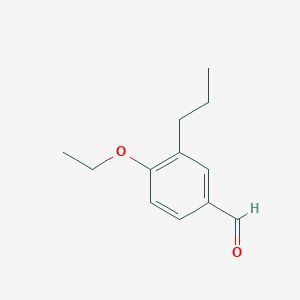

4-Ethoxy-3-propylbenzaldehyde

Beschreibung

Context and Significance within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a significant class of compounds in organic chemistry, characterized by a formyl group (-CHO) attached to an aromatic ring. Their importance stems from the reactivity of the aldehyde group, which serves as a versatile anchor for a multitude of chemical transformations. These compounds are integral intermediates in the synthesis of high-value materials, including pharmaceuticals, agrochemicals, and fragrances.

The specific substitution pattern of 4-Ethoxy-3-propylbenzaldehyde, featuring an ethoxy group (-OCH₂CH₃) and a propyl group (-CH₂CH₂CH₃) on the benzene (B151609) ring, influences its electronic properties and steric profile. This, in turn, dictates its reactivity and potential applications. The ethoxy and propyl groups are electron-donating, which can affect the reactivity of both the aromatic ring and the aldehyde function. Such substituted benzaldehydes are key building blocks, allowing chemists to construct more complex molecular architectures. For instance, the structurally related 4-ethoxybenzaldehyde (B43997) is used as a precursor in the synthesis of molecules targeting signaling pathways in cancer cells, highlighting the importance of the ethoxybenzylidene moiety in medicinal chemistry. nih.gov

Research Trajectories and Academic Relevance

While this compound is primarily documented as a commercially available research chemical, its academic relevance lies in its potential use as a specialized building block in organic synthesis. matrixscientific.combldpharm.combldpharm.com The unique combination of its substituent groups makes it a candidate for creating bespoke molecules in areas like materials science and drug discovery.

Research into analogous compounds provides insight into its potential trajectories. For example, various substituted benzaldehydes are used in condensation reactions to form larger, more complex structures. One notable application is in the synthesis of acetals for use as nucleating agents in polymer resins. google.com Specifically, aromatic aldehydes can be reacted with polyhydric alcohols to create these additives. google.com

Furthermore, the 4-ethoxybenzylidene group, which would be formed from this compound, is a key fragment in the structure of certain experimental compounds designed to inhibit protein-protein interactions, such as the (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione scaffold investigated for its potential in melanoma treatment. nih.gov The exploration of such structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, where slight modifications to the substituents on the phenyl ring can lead to significant changes in biological activity. nih.gov Although direct and extensive research on this compound is not widely published, its structural elements position it as a valuable intermediate for the synthesis of novel compounds with potentially useful chemical and biological properties.

Chemical and Physical Properties

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

| CAS Number | 883540-86-1 | matrixscientific.com |

| Molecular Formula | C₁₂H₁₆O₂ | matrixscientific.combldpharm.com |

| Molecular Weight | 192.26 g/mol | matrixscientific.com |

| MDL Number | MFCD06247413 | matrixscientific.combldpharm.com |

| SMILES Code | O=CC1=CC=C(OCC)C(CCC)=C1 | bldpharm.combldpharm.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.combldpharm.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-3-propylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEWVCYUMGOLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 3 Propylbenzaldehyde and Analogues

Established Synthetic Pathways for Substituted Benzaldehydes

The synthesis of substituted benzaldehydes, including 4-ethoxy-3-propylbenzaldehyde, often relies on well-established chemical transformations. These methods provide reliable routes to the target molecules, though they may involve multiple steps and require careful control of reaction conditions to achieve the desired substitution patterns.

Regioselective Synthesis Strategies

Achieving the correct placement of substituents on the benzene (B151609) ring is a critical aspect of synthesizing compounds like this compound. Regioselective synthesis ensures that the ethoxy and propyl groups are introduced at the desired positions (4 and 3, respectively) relative to the aldehyde group.

One common strategy involves the functionalization of a pre-existing substituted benzene ring. For instance, a starting material already containing an ethoxy or propyl group can be subjected to reactions that introduce the remaining functional groups in a controlled manner. The directing effects of the existing substituents play a crucial role in determining the position of subsequent additions.

A notable example of regioselective synthesis is the Pictet-Spengler type cycloannulation, which has been used to create complex heterocyclic scaffolds fused to a p-quinone ring. rsc.org While not a direct synthesis of this compound, this method highlights the power of regioselective reactions in building specific molecular architectures. rsc.org Another approach involves the Prins cyclization, which can be catalyzed to regioselectively form tetrahydrofurans. thieme-connect.com This demonstrates the ability to control ring closure positions, a concept applicable to the selective functionalization of aromatic rings.

Precursor Compounds and Optimization of Reaction Conditions

The choice of precursor compounds is paramount in the synthesis of substituted benzaldehydes. For this compound, logical precursors could include 3-propyl-4-hydroxybenzaldehyde, which can be etherified, or a suitably substituted toluene (B28343) derivative that can be oxidized to the aldehyde.

A documented synthesis of a related compound, 4-hydroxy-3-ethoxybenzaldehyde, starts from 4-ethoxy-3-methoxybenzaldehyde. orgsyn.org This process involves the protection of the aldehyde group as an acetal, followed by demethylation and subsequent deprotection to yield the desired product. orgsyn.org This multi-step approach underscores the importance of protecting groups in achieving selective transformations.

The optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity. For example, the hydrolysis of benzylidene dichlorides to form benzaldehydes can be efficiently carried out using a phase transfer catalyst in water, with the reaction temperature controlled between 60-110°C for optimal results. google.com

Emerging Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel catalysts and the application of green chemistry principles to the synthesis of substituted benzaldehydes.

Catalyst Development in Ethoxy- and Propyl-Substituted Benzaldehyde (B42025) Synthesis

Catalysis plays a central role in modern organic synthesis, offering pathways that are more selective and efficient. In the context of substituted benzaldehydes, catalyst development has focused on improving existing methods and enabling new transformations.

Phase transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of benzaldehydes from benzyl (B1604629) alcohols or benzylidene halides. google.comrasayanjournal.co.in This method facilitates the reaction between reactants in different phases (e.g., an aqueous and an organic phase), often leading to higher yields and milder reaction conditions. rasayanjournal.co.inresearch-advances.orgchemijournal.com For instance, the oxidation of benzyl alcohols to benzaldehydes can be achieved with high selectivity using permanganate (B83412) as the oxidant under phase transfer conditions. rasayanjournal.co.in Various quaternary ammonium (B1175870) and phosphonium (B103445) salts have been investigated as phase transfer catalysts, with their efficiency depending on the specific reaction. rasayanjournal.co.in

Lewis acids, such as zinc chloride, have been employed to catalyze the synthesis of functionally substituted benzaldehydes from dibromomethylarenes and benzaldehyde dimethyl acetal. kpfu.ru This method avoids the formation of strong complexes with the aldehyde group, which can be a problem with other catalysts. kpfu.ru

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rjpn.org These principles are increasingly being applied to the synthesis of benzaldehyde and its derivatives, focusing on areas such as the use of safer solvents, renewable feedstocks, and energy efficiency. rjpn.org

One area of focus is the replacement of hazardous reagents. Traditional oxidation methods often use heavy metal oxidants like chromium(VI), which are environmentally harmful. misericordia.edu Greener alternatives include using atmospheric oxygen as the oxidant in conjunction with a catalyst. misericordia.edu For instance, N-heterocyclic carbenes have been used to catalyze the oxidation of benzaldehyde to benzoic acid using atmospheric oxygen, eliminating the need for heavy metal oxidants. misericordia.edu

Solvent-free reactions and the use of greener solvents are also key aspects of green chemistry. rjpn.orgacs.org The synthesis of benzaldehyde and benzyl benzoate (B1203000) has been achieved in a one-pot, solvent-free process using gold nanoparticles as a catalyst. acs.org Additionally, the use of biocatalysts, such as enzymes from vegetable wastes, for reactions like the reduction of benzaldehyde to benzyl alcohol, represents a highly sustainable approach. scielo.org.mx

Retrosynthetic Analysis and Design for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a retrosynthetic approach would identify key bond disconnections and suggest potential synthetic routes.

A primary disconnection would be the aldehyde group, which could be formed from the oxidation of a corresponding benzyl alcohol or from a formylation reaction of a substituted benzene ring. Another key disconnection would be the ether linkage, suggesting a Williamson ether synthesis between a 3-propyl-4-hydroxybenzaldehyde precursor and an ethylating agent. The propyl group could be introduced via a Friedel-Crafts acylation followed by reduction, or through a cross-coupling reaction.

Chemical Reactivity and Transformation Studies of 4 Ethoxy 3 Propylbenzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde functional group in 4-ethoxy-3-propylbenzaldehyde is a versatile site for chemical modifications, allowing for its conversion into a range of other functional groups.

Oxidation Reactions and Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-ethoxy-3-propylbenzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents.

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO4) in a basic solution, followed by acidification, and Tollens' reagent (a solution of silver nitrate and ammonia). The reaction with potassium permanganate is particularly effective for aromatic aldehydes. While specific experimental data for the oxidation of this compound is not extensively reported, the general mechanism for the oxidation of substituted benzaldehydes with KMnO4 involves the attack of the permanganate ion on the aldehyde proton, followed by the collapse of the intermediate to form the carboxylate, which is then protonated to yield the carboxylic acid.

Table 1: Oxidation of Substituted Benzaldehydes to Carboxylic Acids This table presents representative data for the oxidation of benzaldehydes with similar substitution patterns to this compound, illustrating typical reagents and outcomes.

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| 4-Methoxybenzaldehyde | KMnO4, NaOH | Water | 100 | 85 |

| 4-Propoxybenzaldehyde | Tollens' Reagent | Ethanol/Water | 60 | 92 |

| 3,4-Dimethoxybenzaldehyde | CrO3, H2SO4 | Acetone | 0-25 | 78 |

Reduction Reactions to Alcohol Derivatives

The aldehyde functional group can be reduced to a primary alcohol, yielding 4-ethoxy-3-propylbenzyl alcohol. This reduction is commonly accomplished using hydride-based reducing agents.

Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are the most frequently employed reagents for this transformation. lumenlearning.comlibretexts.org NaBH4 is a milder reducing agent and is often preferred for its selectivity and ease of handling, typically used in alcoholic solvents like ethanol or methanol. lumenlearning.com LiAlH4 is a more powerful reducing agent and is used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup. lumenlearning.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate which is subsequently protonated to give the alcohol.

Table 2: Reduction of Substituted Benzaldehydes to Benzyl (B1604629) Alcohols This table provides illustrative examples of the reduction of benzaldehydes with analogous substitution patterns, highlighting common reducing agents and their efficacy.

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 4-Methoxybenzaldehyde | NaBH4 | Ethanol | 25 | 95 |

| 4-Propoxybenzaldehyde | LiAlH4 | Diethyl Ether | 0-25 | 98 |

| 3,4-Dimethoxybenzaldehyde | NaBH4 | Methanol | 25 | 93 |

Condensation Reactions and Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netjetir.orgchemsociety.org.ng This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. chemsociety.org.ng

The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. Aromatic amines, such as aniline and its derivatives, are common reaction partners for forming stable Schiff bases with aromatic aldehydes. jetir.org The resulting imine products have a C=N double bond in place of the C=O double bond of the aldehyde.

Table 3: Schiff Base Formation from Substituted Benzaldehydes and Primary Amines This table showcases examples of Schiff base formation from benzaldehydes with similar electronic and steric properties to this compound.

| Benzaldehyde (B42025) Derivative | Amine | Catalyst | Solvent | Product |

| 4-Methoxybenzaldehyde | Aniline | Acetic Acid | Ethanol | N-(4-methoxybenzylidene)aniline |

| 4-Propoxybenzaldehyde | p-Toluidine | None | Methanol | N-(4-propoxybenzylidene)-4-methylaniline |

| 3,4-Dimethoxybenzaldehyde | Benzylamine | Formic Acid | Toluene (B28343) | N-(3,4-dimethoxybenzylidene)-1-phenylmethanamine |

Aromatic Ring Functionalization

The aromatic ring of this compound is activated towards electrophilic attack due to the presence of the electron-donating ethoxy and propyl groups.

Electrophilic Aromatic Substitution Patterns

The ethoxy and propyl groups are ortho, para-directing activators for electrophilic aromatic substitution. msu.edu The ethoxy group is a strongly activating group due to the resonance donation of its lone pair of electrons into the benzene (B151609) ring. The propyl group is a weakly activating group through an inductive effect.

In electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, the incoming electrophile will preferentially substitute at the positions ortho and para to the activating groups. msu.edu In the case of this compound, the positions on the aromatic ring are numbered starting from the carbon bearing the aldehyde group as position 1. The ethoxy group is at position 4 and the propyl group is at position 3.

The directing effects of the two substituents reinforce each other. The ethoxy group directs ortho and para to itself (positions 3 and 5, and position 1, respectively). The propyl group directs ortho and para to itself (positions 2 and 4, and position 6, respectively). The aldehyde group is a deactivating group and a meta-director.

Considering the combined directing effects and steric hindrance, the most likely positions for electrophilic attack are position 5 (ortho to the ethoxy group and meta to the aldehyde) and position 2 (ortho to the propyl group and meta to the aldehyde). Position 6 is also a possibility, being para to the propyl group. The precise distribution of products would depend on the specific electrophile and reaction conditions. For example, in nitration with nitric acid and sulfuric acid, the nitronium ion (NO2+) would be the electrophile. masterorganicchemistry.com In halogenation with a halogen and a Lewis acid catalyst, a halonium ion (e.g., Br+) would be the electrophile. libretexts.org

Nucleophilic Substitution on Activated Benzaldehyde Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction generally requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orglibretexts.orgmasterorganicchemistry.com These electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org

The aromatic ring of this compound is substituted with electron-donating groups (ethoxy and propyl). These groups increase the electron density of the ring, making it nucleophilic rather than electrophilic. Consequently, the ring is deactivated towards nucleophilic attack. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. For nucleophilic substitution to occur on a benzaldehyde system, the ring would need to be substituted with potent electron-withdrawing groups, such as nitro groups, at positions ortho and/or para to a suitable leaving group (e.g., a halogen). wikipedia.orglibretexts.org

Transformations Involving Ethoxy and Propyl Substituents

The ethoxy and propyl groups attached to the benzaldehyde core of this compound offer various avenues for chemical transformations. These modifications can be strategically employed to synthesize a range of derivatives with potentially altered biological or material properties. This section explores the chemical reactivity of these two substituents, focusing on ether cleavage and subsequent alkylation of the ethoxy group, as well as modifications of the propyl side chain.

Ether Cleavage and Alkylation Strategies

The cleavage of the ether linkage in this compound is a key transformation that yields the corresponding phenol, 4-hydroxy-3-propylbenzaldehyde. This reaction is typically achieved using strong acids or Lewis acids.

Ether Cleavage:

One of the most common and effective reagents for cleaving aryl ethers is boron tribromide (BBr₃) pw.livelibretexts.org. The reaction proceeds through the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group. While often used in stoichiometric amounts, studies on analogous aryl methyl ethers have shown that sub-stoichiometric amounts of BBr₃ can be effective, proceeding through a proposed three-cycle mechanism pw.livelibretexts.org. Density-functional computations suggest that for many ethers, the cleavage mechanism may involve a novel pathway where two ether–BBr₃ adducts interact doubtnut.com.

Another effective method for the demethylation of analogous compounds such as 4-propylguaiacol involves the use of mineral acids like hydrochloric acid (HCl) in water at elevated temperatures and pressures. This "green" approach can provide high yields of the corresponding catechol sarthaks.com. This suggests that similar conditions could be applied for the de-ethylation of this compound.

The general reaction for the ether cleavage can be summarized as follows:

Alkylation Strategies:

Once the hydroxyl group is unmasked, it can be subjected to various alkylation reactions to introduce different alkyl or functionalized groups at the 4-position. The regioselective alkylation of the newly formed hydroxyl group is crucial, especially in the presence of other reactive sites. Studies on similar dihydroxybenzaldehydes have demonstrated that the choice of base and solvent is critical for achieving high regioselectivity. For instance, the use of cesium bicarbonate (CsHCO₃) in acetonitrile has been shown to be effective for the selective alkylation of the 4-hydroxy group in 2,4-dihydroxybenzaldehydes stackexchange.com. This method offers high yields and minimizes the formation of bis-alkylated products stackexchange.com.

The general scheme for the alkylation of the resulting 4-hydroxy-3-propylbenzaldehyde is shown below:

| Reagent/Condition | Product | Notes |

| Boron Tribromide (BBr₃) | 4-Hydroxy-3-propylbenzaldehyde | Effective for aryl ether cleavage. Mechanism can be complex. |

| Hydrochloric Acid (HCl) in water | 4-Hydroxy-3-propylbenzaldehyde | A greener alternative, effective for demethylation of similar compounds. |

| Alkyl Halide (R-X) with Base (e.g., CsHCO₃) | 4-Alkoxy-3-propylbenzaldehyde | Allows for the introduction of various alkyl groups at the 4-position. |

Propyl Chain Modifications

The propyl substituent on the aromatic ring also presents opportunities for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the benzene ring). This position is activated by the aromatic ring, making it more susceptible to certain reactions.

Oxidation:

The alkyl side chains of benzene derivatives can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. When n-propylbenzene is treated with KMnO₄, it is oxidized to benzoic acid doubtnut.comsarthaks.com. This reaction proceeds regardless of the length of the alkyl chain, as long as there is at least one hydrogen atom on the benzylic carbon libretexts.orglibretexts.org. Therefore, the oxidation of this compound with a strong oxidizing agent would be expected to yield 4-ethoxy-3-carboxybenzaldehyde.

The general reaction is as follows:

Halogenation:

The benzylic position of the propyl group is also susceptible to radical halogenation. N-Bromosuccinimide (NBS), in the presence of a radical initiator such as light or heat, is a highly selective reagent for the bromination of the benzylic position of alkylbenzenes pw.livelibretexts.orggoogle.comyoutube.com. This reaction proceeds via a free radical mechanism, where the stability of the intermediate benzylic radical is a key driving force pw.live. The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a range of functional groups.

The general scheme for benzylic bromination is shown below:

| Reagent/Condition | Product | Notes |

| Potassium Permanganate (KMnO₄) | 4-Ethoxy-3-carboxybenzaldehyde | Strong oxidation of the entire propyl chain to a carboxylic acid. |

| N-Bromosuccinimide (NBS), Light/Heat | 4-Ethoxy-3-(1-bromopropyl)benzaldehyde | Selective bromination at the benzylic position of the propyl group. |

Advanced Spectroscopic and Chromatographic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of 4-ethoxy-3-propylbenzaldehyde, GC-MS provides crucial information regarding its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers a molecular fingerprint based on its mass-to-charge ratio (m/z) and fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve the loss of the aldehyde proton (-1 amu), the ethyl group from the ethoxy substituent (-29 amu), and the propyl group (-43 amu). Cleavage of the aromatic ring can also produce diagnostic fragment ions.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value | Description |

| Molecular Formula | C₁₂H₁₆O₂ | - |

| Molecular Weight | 192.25 g/mol | - |

| Retention Time | Compound-specific | Dependent on GC column and temperature program. |

| Molecular Ion (M⁺) | m/z 192 | Corresponds to the intact molecule. |

| Key Fragment Ions | m/z 191, 163, 149 | Potential fragments corresponding to [M-H]⁺, [M-C₂H₅]⁺, and [M-C₃H₇]⁺. |

For the analysis of volatile organic compounds (VOCs) in various sample matrices, such as food, environmental, or consumer product samples, headspace GC-MS is a preferred method. nih.gov This technique involves analyzing the vapor phase in equilibrium with the sample, which is particularly suitable for isolating volatile aldehydes like this compound from non-volatile matrix components. nih.gov The sample is typically heated in a sealed vial to promote the partitioning of volatile analytes into the headspace, which is then injected into the GC-MS system. nih.gov This approach minimizes sample preparation and reduces the risk of contamination from complex matrices. nih.gov

To improve the chromatographic behavior and detection sensitivity of aldehydes, derivatization techniques are often employed prior to GC-MS analysis. nih.gov Aldehydes can sometimes exhibit poor peak shape or thermal instability. Chemical derivatization converts the aldehyde into a more stable and volatile derivative, often with enhanced ionization efficiency. jfda-online.com

A common derivatizing agent for aldehydes is o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govnih.gov PFBHA reacts with the carbonyl group to form a PFBHA-oxime derivative. nih.gov These derivatives are highly volatile and exhibit excellent sensitivity, especially in negative chemical ionization (NCI) mode, due to the presence of the electronegative fluorine atoms. nih.govjst.go.jp This method is particularly useful for detecting trace levels of aldehydes in complex samples. nih.gov The derivatization can also aid in the separation of closely related isomers. nih.gov

Table 2: Common Derivatization Agents for Aldehydes in GC-MS

| Derivatizing Agent | Derivative Formed | Advantages |

| PFBHA | Oxime | High volatility, enhanced sensitivity (especially in NCI mode). nih.govjst.go.jp |

| DNPH (2,4-Dinitrophenylhydrazine) | Hydrazone | Stable derivatives, commonly used for HPLC but can be adapted for GC. |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital tool for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC-MS. For a compound like this compound, LC-MS, particularly with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be highly effective. nih.gov

In LC-MS analysis, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. ESI-MS would likely detect the protonated molecule, [M+H]⁺, at m/z 193. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions, providing a higher degree of specificity. nih.gov This is especially valuable when analyzing complex mixtures where isobaric interferences may be present. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) spectroscopy for this compound would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include:

A singlet for the aldehyde proton (-CHO) in the downfield region (around 9-10 ppm).

Signals for the aromatic protons, showing characteristic splitting patterns based on their positions on the benzene (B151609) ring.

A quartet and a triplet for the ethoxy group (-OCH₂CH₃).

A triplet, a sextet, and a triplet for the propyl group (-CH₂CH₂CH₃).

¹³C NMR (Carbon NMR) spectroscopy provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for:

The carbonyl carbon of the aldehyde group (around 190 ppm).

The aromatic carbons, with chemical shifts influenced by the electron-donating ethoxy group and the alkyl substituent.

The carbons of the ethoxy and propyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aldehyde-H | 9.85 | s | 1H | -CHO |

| Aromatic-H | 7.6-7.7 | m | 2H | Ar-H |

| Aromatic-H | 6.9-7.0 | d | 1H | Ar-H |

| Ethoxy-CH₂ | 4.1-4.2 | q | 2H | -OCH₂CH₃ |

| Propyl-CH₂ | 2.6-2.7 | t | 2H | Ar-CH₂CH₂CH₃ |

| Propyl-CH₂ | 1.6-1.7 | sext | 2H | Ar-CH₂CH₂CH₃ |

| Ethoxy-CH₃ | 1.4-1.5 | t | 3H | -OCH₂CH₃ |

| Propyl-CH₃ | 0.9-1.0 | t | 3H | Ar-CH₂CH₂CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Aldehyde-C | ~192 | -CHO | ||

| Aromatic-C | ~164 | C-OR | ||

| Aromatic-C | ~135 | C-Alkyl | ||

| Aromatic-C | ~132 | C-CHO | ||

| Aromatic-C | ~130 | Ar-CH | ||

| Aromatic-C | ~127 | Ar-CH | ||

| Aromatic-C | ~111 | Ar-CH | ||

| Ethoxy-CH₂ | ~64 | -OCH₂CH₃ | ||

| Propyl-CH₂ | ~32 | Ar-CH₂CH₂CH₃ | ||

| Propyl-CH₂ | ~24 | Ar-CH₂CH₂CH₃ | ||

| Propyl-CH₃ | ~14 | Ar-CH₂CH₂CH₃ | ||

| Ethoxy-CH₃ | ~15 | -OCH₂CH₃ |

(Note: These are predicted values based on analogous structures and may vary slightly in experimental data.)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). youtube.comsdsu.edu For this compound, COSY would show cross-peaks between the adjacent protons in the ethoxy and propyl groups, as well as between neighboring aromatic protons, helping to confirm their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). youtube.comsdsu.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). youtube.comsdsu.edu HMBC is crucial for piecing together the molecular skeleton. For example, it would show a correlation from the aldehyde proton to the aromatic carbon it is attached to, and from the benzylic protons of the propyl group to the aromatic carbons, confirming the substitution pattern on the benzene ring. youtube.com

By combining these advanced spectroscopic and chromatographic methods, a complete and unambiguous structural characterization of this compound can be achieved, which is essential for its application in various fields of research.

An article on the chemical compound "this compound" focusing on its advanced spectroscopic and chromatographic characterization cannot be generated at this time. Extensive searches for research data pertaining to the infrared (IR) and Raman spectroscopy, as well as the high-resolution mass spectrometry (HRMS) of this specific compound, did not yield any available scientific literature or database entries.

The search results consistently provided information on structurally related but distinct molecules, such as 4-ethoxybenzaldehyde (B43997), 4-ethoxy-3-hydroxybenzaldehyde, and 4-ethoxy-3-methoxybenzaldehyde. However, per the strict requirement to focus solely on "this compound," this information on analogous compounds cannot be used as a substitute.

Therefore, due to the absence of specific experimental or computational data for this compound in the public domain and scientific databases, the sections on functional group identification and exact mass determination cannot be completed.

Computational Chemistry and Modeling of 4 Ethoxy 3 Propylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-ethoxy-3-propylbenzaldehyde. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels, which in turn dictate its properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. In the study of this compound, DFT is applied to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a robust description of the system. For substituted benzaldehydes, these calculations can accurately predict the planarity of the benzene (B151609) ring and the orientation of the aldehyde, ethoxy, and propyl substituents. The optimized geometry is the foundation for further analysis of the molecule's electronic properties and vibrational spectra.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-C (aromatic avg.) | ~1.40 Å |

| Bond Length | C(aromatic)-O(ethoxy) | ~1.36 Å |

| Bond Angle | C-C-H (aldehyde) | ~120.5° |

| Bond Angle | C-O-C (ethoxy) | ~118.0° |

| Dihedral Angle | C(ring)-C(ring)-C-O (aldehyde) | ~180° |

Note: The values in Table 1 are representative and based on typical DFT calculations for similar substituted benzaldehyde (B42025) molecules. Actual values would be obtained from a specific computational study on this compound.

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atom of the ethoxy group, reflecting the electron-donating nature of these substituents. The LUMO is generally centered on the electron-withdrawing benzaldehyde group, particularly the carbonyl C=O double bond. This distribution indicates that the molecule is likely to undergo electrophilic attack on the ring and nucleophilic attack at the carbonyl carbon.

Further analysis using tools like Molecular Electrostatic Potential (MESP) maps visually represents the electron density distribution. In these maps, electron-rich regions (negative potential), such as the area around the carbonyl oxygen, are identified as sites for electrophilic attack, while electron-poor regions (positive potential), like the hydrogen of the aldehyde group, are sites for nucleophilic attack.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Molecular polarity |

Note: The values in Table 2 are illustrative, based on calculations for analogous molecules.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, this compound is a flexible molecule. The ethoxy and propyl side chains can rotate around their single bonds, leading to various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape.

MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. By analyzing this trajectory, researchers can identify the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates under specific conditions (e.g., in a solvent or at a certain temperature).

For this compound, MD simulations would focus on the torsional angles of the ethoxy and propyl groups. The simulation would reveal the preferred orientations of these chains relative to the benzene ring. For instance, the propyl chain may adopt a more extended or a folded conformation, and the ethyl group of the ethoxy substituent will have its own rotational preferences. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors or solvent molecules, as its shape can significantly influence its binding affinity and properties.

In Silico Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. This is achieved by analyzing the electronic structure and using it to calculate various reactivity descriptors derived from conceptual DFT.

Furthermore, computational methods can be used to model entire reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, the mechanism of the reduction of the aldehyde group or its oxidation to a carboxylic acid can be modeled to understand the energetic feasibility and stereochemical outcome of the reaction.

Machine Learning and AI in Retrosynthesis Prediction for Benzaldehyde Derivatives

Template-based models: These models use a predefined set of reaction rules or "templates" extracted from reaction databases. chemai.iochemcopilot.com The AI learns to select the most appropriate template to apply to the target molecule to generate precursors.

Template-free models: These models treat retrosynthesis as a sequence-to-sequence translation problem, similar to language translation. researchgate.net They take the molecular representation (e.g., a SMILES string) of the product and directly generate the SMILES strings of the reactants, without relying on explicit reaction rules. This allows for the discovery of entirely new or unexpected reactions. researchgate.net

Hybrid models: Some approaches combine template-based and template-free methods to leverage the strengths of both.

For a target like this compound, a retrosynthesis AI might propose several pathways. One common disconnection would be a Friedel-Crafts acylation or alkylation to introduce the propyl group, followed by functional group manipulation of the aldehyde. Another might involve ortho-lithiation directed by the ethoxy group. The AI can score and rank these proposed routes based on factors like reaction yield, step count, and the cost of starting materials, providing the synthetic chemist with a powerful tool for designing an optimal synthesis. researchgate.net

Applications of 4 Ethoxy 3 Propylbenzaldehyde in Advanced Materials Science

Role as a Building Block in Polymer Synthesis

There is no available research documenting the use of 4-Ethoxy-3-propylbenzaldehyde as a building block in the synthesis of polymers.

Incorporation into Polymeric Networks

No studies have been found that describe the incorporation of this compound into polymeric networks.

Precursor for Monomer Design

There is no information available on the use of this compound as a precursor for the design of monomers for polymerization processes.

Contributions to Liquid Crystal Development

No literature has been identified that details the contributions of this compound to the development of liquid crystals.

Design of Mesogenic Units

There are no published findings on the design or synthesis of mesogenic units based on the this compound molecular structure.

Utility in Functional Coatings and Surfaces

Information regarding the utility of this compound in the formulation or development of functional coatings and surfaces is not available in the current body of scientific literature.

Applications in Advanced Organic Electronic Materials

There is no documented use of this compound in the development or study of advanced organic electronic materials.

Future Directions and Interdisciplinary Research Prospects

Integration with Flow Chemistry and Automated Synthesis

The synthesis of substituted benzaldehydes, including 4-ethoxy-3-propylbenzaldehyde, is ripe for innovation through the integration of flow chemistry and automated synthesis platforms. rsc.org Continuous-flow processing offers significant advantages over traditional batch methods, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless multi-step syntheses. nih.govresearchgate.net

For the synthesis of this compound, a hypothetical flow process could involve the following key steps:

Alkylation/Ethoxylation: A continuous-flow reactor could be employed for the selective alkylation and ethoxylation of a suitable catechol or vanillin (B372448) derivative. The precise control over reaction temperature and residence time in a microreactor can lead to higher yields and selectivities compared to batch processes.

Oxidation: The subsequent oxidation of an intermediate alcohol to the final aldehyde could be achieved using immobilized oxidizing agents packed in a column reactor, allowing for easy separation and reuse of the reagent. nih.gov

Automated synthesis platforms can further enhance this process by integrating real-time reaction monitoring and optimization. chemrxiv.org Machine learning algorithms could be employed to explore a wide range of reaction parameters (e.g., temperature, flow rate, stoichiometry) to rapidly identify the optimal conditions for the synthesis of this compound. chemistryworld.com

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Moderate to good | Potentially higher and more consistent |

| Safety | Handling of hazardous reagents in large quantities | In-situ generation and immediate use of hazardous intermediates |

| Scalability | Limited by reactor size | Easily scalable by running the system for longer durations |

| Process Control | Manual control of parameters | Precise, automated control of parameters |

Advancements in Asymmetric Synthesis Utilizing Benzaldehyde (B42025) Scaffolds

The aldehyde functionality of this compound makes it a valuable building block in asymmetric synthesis, particularly for the construction of chiral molecules that are often key components of pharmaceuticals and other bioactive compounds. snnu.edu.cn The benzaldehyde scaffold can be utilized in a variety of stereoselective transformations.

One promising area is the use of this compound in organocatalyzed asymmetric aldol (B89426) or Michael addition reactions. researchgate.netnih.gov Chiral amine or N-heterocyclic carbene (NHC) catalysts can activate the aldehyde, allowing it to react with various nucleophiles in a highly enantioselective manner, leading to the formation of chiral alcohols or carbonyl compounds. The ethoxy and propyl groups on the aromatic ring can influence the stereochemical outcome of these reactions through steric and electronic effects, a prospect that warrants further investigation.

Furthermore, this compound could serve as a substrate for asymmetric allylation or propargylation reactions, providing access to chiral secondary alcohols that are versatile synthetic intermediates. nih.gov The development of novel chiral catalysts tailored for substituted benzaldehydes will be crucial for achieving high levels of stereocontrol in these transformations.

Exploration of Novel Catalytic Transformations

The reactivity of the aldehyde group and the aromatic ring in this compound opens up avenues for exploring novel catalytic transformations.

C-H Functionalization: Transition metal-catalyzed C-H functionalization represents a powerful tool for the direct modification of the aromatic ring. mdpi.com Catalytic systems, for instance, based on rhodium or ruthenium, could enable the selective introduction of various functional groups at the ortho-position to the existing substituents, leading to the synthesis of highly functionalized benzaldehyde derivatives. nih.govacs.org

Photoredox Catalysis: The aldehyde group can act as a handle for photoredox-catalyzed reactions. beilstein-journals.org For instance, visible-light-mediated reactions could be employed for the deoxygenative functionalization of the aldehyde or for its participation in radical-mediated C-C bond-forming reactions. nih.gov

Decarbonylative Coupling: Novel catalytic methods for the decarbonylative cross-coupling of this compound with various coupling partners could provide a direct route to substituted aromatic compounds, where the aldehyde group is effectively replaced by another functional group.

Table 2: Potential Novel Catalytic Transformations for this compound

| Transformation | Catalyst Type | Potential Product |

| Ortho-Alkylation | Rhodium(III) | 2-Alkyl-4-ethoxy-3-propylbenzaldehyde |

| Photocatalytic Giese Addition | Iridium-based photosensitizer | Products of radical addition to the aldehyde |

| Decarbonylative Borylation | Palladium/Norbornene | 1-Ethoxy-2-propyl-4-borylbenzene |

Synergistic Approaches with Computational and Experimental Methodologies

The synergy between computational and experimental methodologies is poised to accelerate the exploration of the chemical space around this compound. rsc.orgnih.gov

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential reactions involving this compound. researchgate.net This can provide valuable insights into the factors controlling reactivity and selectivity, guiding the design of more efficient catalysts and reaction conditions. For instance, computational modeling can help predict the stereochemical outcome of asymmetric reactions by analyzing the transition state energies of different stereoisomeric pathways.

In Silico Design of Catalysts: Computational screening can be used to identify promising catalyst candidates for specific transformations of this compound. energy.gov By evaluating the electronic and steric properties of a large library of potential catalysts in silico, researchers can prioritize the most promising candidates for experimental validation, thereby saving significant time and resources.

Spectroscopic Analysis and Structural Elucidation: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR) for the characterization of novel derivatives of this compound. Theoretical predictions of spectroscopic properties can be compared with experimental data to confirm the structure of newly synthesized compounds.

The integration of high-throughput experimentation with computational modeling will be particularly powerful. mdpi.com Experimental data from automated synthesis platforms can be used to train machine learning models to predict reaction outcomes with increasing accuracy, creating a closed-loop system for the rapid discovery and optimization of new reactions and functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxy-3-propylbenzaldehyde, and how can reaction efficiency be optimized?

- Methodology : A two-step approach is typical:

Alkylation of 4-hydroxybenzaldehyde derivatives (e.g., using propyl bromide under basic conditions to introduce the propyl group at the 3-position) .

Ethoxy group introduction via Williamson ether synthesis, employing ethyl iodide and a base like K₂CO₃.

- Optimization : Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance yield. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR : Compare and NMR spectra with computational predictions (e.g., using ChemDraw or ACD/Labs). Key signals: aldehyde proton (~9.8 ppm), ethoxy (–OCH₂CH₃) at ~1.3–1.5 ppm (triplet) and ~3.4–4.0 ppm (quartet), propyl chain protons (0.8–1.6 ppm) .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C–O–C (~1250 cm⁻¹) .

- Mass Spectrometry : Match molecular ion peak (expected m/z for C₁₂H₁₆O₂: 192.2) with high-resolution MS data .

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : Freely soluble in ethanol, DCM, and DMSO; sparingly soluble in water (<1 mg/mL at 25°C). Pre-dissolve in ethanol for aqueous-phase experiments .

- Stability : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the aldehyde group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and propyl substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Mechanistic Insight :

- The ethoxy group (–OCH₂CH₃) is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution but deactivating the aldehyde toward nucleophilic attack.

- The bulky propyl group at the 3-position may sterically hinder reactions at the 4-position.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : If derivative A shows antimicrobial activity in Study X but not in Study Y:

Purity Analysis : Verify compound purity (>95% via HPLC) and confirm absence of byproducts (e.g., salicylaldehyde isomers) .

Assay Conditions : Compare solvent (DMSO vs. ethanol), concentration ranges, and microbial strains used. Replicate assays with standardized protocols .

Structural Confirmation : Re-synthesize derivatives and validate structures with X-ray crystallography (if crystalline) or 2D NMR .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Tools :

- LogP Prediction : Use Molinspiration or ALOGPS to estimate lipophilicity (critical for drug-likeness studies) .

- pKa Estimation : SPARC or MarvinSuite to predict aldehyde proton acidity (~8–10).

- Boiling Point : Apply Joback method (estimated ~280°C) for distillation planning .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.